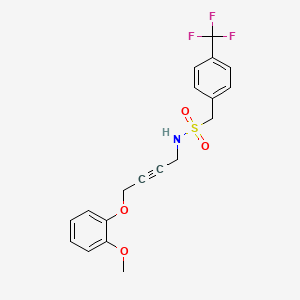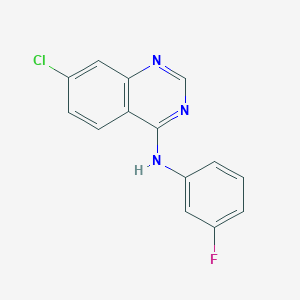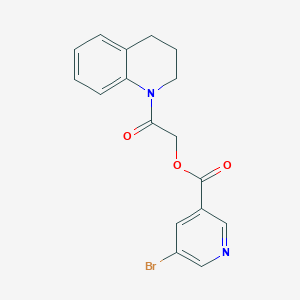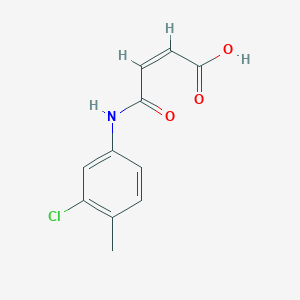
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H18F3NO4S and its molecular weight is 413.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Studies and Molecular Interactions
A series of nimesulidetriazole derivatives, including compounds with complex molecular structures similar to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, have been synthesized and analyzed for their crystal structures and intermolecular interactions. These studies, utilizing X-ray powder diffraction, demonstrated the effect of substitution on the supramolecular assembly of these compounds. Specifically, they explored how N-H⋯O(sulfonyl) hydrogen bonds form cyclic structures and are further connected through various interactions into multidimensional frameworks. Such structural insights are critical for understanding the molecular basis of potential therapeutic applications and designing novel compounds with enhanced efficacy and specificity (Dey et al., 2015).
Molecular Surface Electrostatic Potential Analysis
Further research on nimesulide derivatives has also focused on the quantitative analysis of molecular surface electrostatic potential. By determining the crystal structures of these compounds, researchers have been able to analyze the nature of intermolecular interactions through Hirshfeld surfaces and fingerprint plots. This analysis provides valuable information on how these interactions contribute to the molecular properties and potential biological activities of the compounds. Understanding these electrostatic potentials is crucial for drug design, allowing for the optimization of drug-receptor interactions (Dey et al., 2016).
Proton-Donating Ability and Conformational Studies
Research into the structure and proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide has shed light on the conformations and self-association behaviors of similar sulfonamide compounds. Quantum-chemical calculations and IR spectroscopy revealed the existence of two conformers and their tendency to form cyclic and chain dimers through hydrogen bonds. These findings are essential for understanding the chemical behavior and interaction potential of such molecules in biological systems, providing a foundation for the development of new therapeutic agents with optimized pharmacological profiles (Oznobikhina et al., 2009).
Synthetic Approaches and Characterization
The synthesis and structural characterization of compounds closely related to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide highlight the importance of advanced synthetic methods and analytical techniques in the development of new chemical entities. These studies provide valuable insights into the molecular structures and potential reactivity of such compounds, informing their further investigation in various scientific and pharmaceutical research applications (Durgadas et al., 2012).
properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4S/c1-26-17-6-2-3-7-18(17)27-13-5-4-12-23-28(24,25)14-15-8-10-16(11-9-15)19(20,21)22/h2-3,6-11,23H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJWREBGXSHAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2715187.png)

![1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2715193.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2715197.png)
![8-Methoxy-3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B2715198.png)

![1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2715202.png)
![6-[(3-nitrobenzyl)thio]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2715203.png)
![2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2715204.png)



